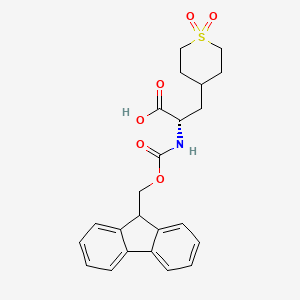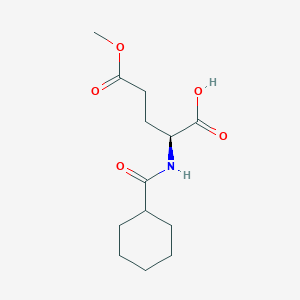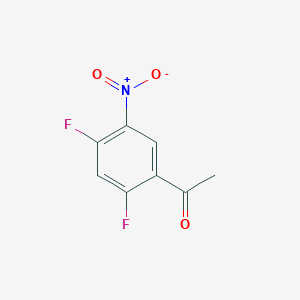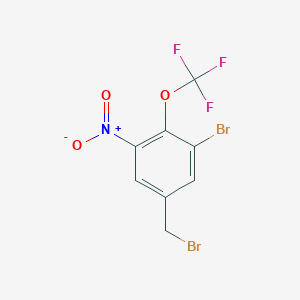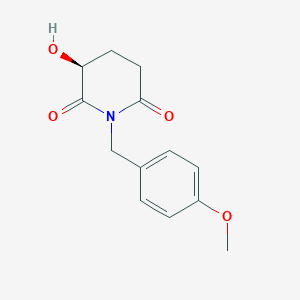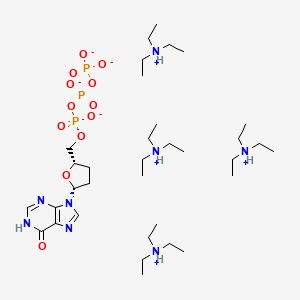
Triethylammonium ((2S,5R)-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylammonium ((2S,5R)-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate is a complex organic compound that belongs to the class of nucleotides Nucleotides are the building blocks of nucleic acids, which are essential for various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethylammonium ((2S,5R)-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Triethylammonium ((2S,5R)-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while reduction may yield reduced nucleotides.
Wissenschaftliche Forschungsanwendungen
Triethylammonium ((2S,5R)-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Wirkmechanismus
The mechanism of action of Triethylammonium ((2S,5R)-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes, participate in signaling pathways, or modulate the activity of proteins. The exact mechanism depends on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine Triphosphate (ATP): A nucleotide that plays a crucial role in energy transfer within cells.
Guanosine Triphosphate (GTP): A nucleotide involved in protein synthesis and signal transduction.
Cytidine Triphosphate (CTP): A nucleotide used in the synthesis of RNA.
Uniqueness
Triethylammonium ((2S,5R)-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl triphosphate is unique due to its specific structure and potential applications. Unlike other nucleotides, it may have distinct properties that make it valuable for certain research and industrial purposes.
Eigenschaften
Molekularformel |
C34H75N8O12P3 |
|---|---|
Molekulargewicht |
880.9 g/mol |
IUPAC-Name |
[oxido-[oxido-[[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] phosphate;triethylazanium |
InChI |
InChI=1S/C10H15N4O12P3.4C6H15N/c15-10-8-9(11-4-12-10)14(5-13-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;4*1-4-7(5-2)6-3/h4-7H,1-3H2,(H,19,20)(H,21,22)(H,11,12,15)(H2,16,17,18);4*4-6H2,1-3H3/t6-,7+;;;;/m0..../s1 |
InChI-Schlüssel |
BYJSHNSBMYCHLM-NOTWHITJSA-N |
Isomerische SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=NC3=C2N=CNC3=O |
Kanonische SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=NC3=C2N=CNC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12847244.png)

![Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12847266.png)
![tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate](/img/structure/B12847270.png)
![4-Chloro-2-phenylbenzo[d]oxazole](/img/structure/B12847277.png)

![1-[3-(Methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B12847288.png)
